4-methyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide is a chemical compound with significant interest in scientific research. It belongs to the class of benzamides and is characterized by its complex structure, which includes a morpholine ring and a 4-methylphenyl group. The compound's molecular formula is with a molecular weight of approximately 370.5 g/mol .
This compound can be sourced from various chemical suppliers, including BenchChem and ChemDiv, which provide detailed specifications and availability for research purposes . It is also listed in databases like PubChem, where additional information regarding its properties and applications can be found.
4-methyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide is classified as an organic compound, specifically a member of the benzamide family. It is notable for its potential applications in medicinal chemistry and pharmacology due to its structural features that may interact with biological targets.
The synthesis of 4-methyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide typically involves multi-step organic reactions. While specific synthetic routes are not detailed in the available literature, common methods for synthesizing similar compounds include:
Technical details regarding reaction conditions such as temperature, solvents, and catalysts would vary based on the specific synthetic route chosen.
The molecular structure of 4-methyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide features:
The compound's structural representation can be described using its SMILES notation: CC1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)NCCN3CCOCC3 .
The chemical reactivity of 4-methyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide can include:
Technical details such as reaction yields, conditions, and by-products would depend on specific experimental setups.
Data on binding affinities or specific biological assays would provide further insights into its mechanism.
Relevant data on boiling point, melting point, and other physical constants would enhance understanding but are not explicitly provided in current sources.
4-methyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide has potential applications in:
Further research could elucidate its full range of applications and therapeutic potential based on its unique chemical properties and biological interactions.
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 15091-91-5
CAS No.: 10035-03-7